molecular formula C12H16BrNO B2536352 2-Bromo-N-(3-isopropylphenyl)propanamide CAS No. 1698224-27-9

2-Bromo-N-(3-isopropylphenyl)propanamide

Cat. No.: B2536352
CAS No.: 1698224-27-9
M. Wt: 270.17
InChI Key: UBQZERXPULYOEH-UHFFFAOYSA-N
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Description

Significance of Halogenated Propanamide Derivatives in Contemporary Organic Chemistry

Halogenated propanamide derivatives represent a class of compounds with considerable importance in modern organic synthesis and medicinal chemistry. The introduction of a halogen atom into an organic molecule can profoundly alter its physical, chemical, and biological characteristics. numberanalytics.com Halogenation can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes, and can improve its metabolic stability, making it a more robust drug candidate. researchgate.net

From a synthetic perspective, the halogen atom, particularly bromine, serves as a versatile functional group. nih.gov α-haloamides are recognized as highly reactive and useful building blocks for a variety of chemical transformations. nih.gov They are valuable precursors for forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds through reactions like nucleophilic substitution and transition metal-catalyzed cross-coupling. nih.gov This reactivity allows chemists to construct more complex molecular architectures and generate libraries of diverse compounds for screening in drug discovery programs. Furthermore, the regioselective installation of halogens onto N-aryl amides is a subject of ongoing research, as it provides a pathway to motifs that are widespread in biologically active compounds. nih.govrsc.org

Historical Context and Prior Research on Substituted Propanamide Structures

The study of amide-containing compounds is deeply rooted in the history of medicinal chemistry, which evolved from the use of natural plant-based remedies to the systematic design and synthesis of therapeutic agents. cutm.ac.inpharmaguideline.com The amide bond itself is one of the most frequently utilized linkages in the synthesis of pharmaceuticals. researchgate.net Early investigations into N-aryl amides led to the discovery of important drug classes, such as local anesthetics and analgesics. cutm.ac.in

The mid-19th century saw the emergence of the first theories connecting chemical structure to biological activity. pharmaguideline.com This concept was formalized in the 20th century with the development of quantitative structure-activity relationship (QSAR) studies, which provided a systematic framework for optimizing drug candidates. cutm.ac.in Research on substituted propanamides has been part of this evolution, with scientists exploring how different substituents on the aromatic ring and modifications to the propanamide backbone influence a compound's pharmacological profile. researchgate.netnih.gov Studies have investigated propanamide derivatives for a wide range of biological activities, including as inhibitors of enzymes like cyclooxygenase, urease, and cholinesterases. researchgate.netnih.gov This historical progression highlights a continuous effort to understand and manipulate the structure of substituted amides to achieve desired therapeutic effects.

Research Gaps and Motivations for Investigating 2-Bromo-N-(3-isopropylphenyl)propanamide

Despite the extensive research into substituted propanamides, a significant research gap exists regarding specific positional isomers. A review of available chemical literature and supplier catalogs shows a notable lack of detailed studies on this compound, particularly when compared to its ortho- (2-isopropylphenyl) and para- (4-isopropylphenyl) counterparts. bldpharm.combldpharm.com While the compound is commercially available, indicating its use as a synthetic intermediate, its own chemical and biological properties remain largely uncharacterized in academic publications. chemsrc.com

Overview of Academic Research Perspectives on this compound

From an academic standpoint, this compound is viewed primarily as a valuable but underexplored building block for organic synthesis. The presence of the α-bromo group makes it an excellent electrophile for reactions with a wide range of nucleophiles, enabling the synthesis of diverse derivatives. nih.gov Its structure is a platform for creating new molecules that could be screened for various biological activities, from antimicrobial to enzyme inhibition. researchgate.netnih.gov

A foundational research perspective would involve the complete synthesis and characterization of the compound, followed by experimental validation of its physicochemical properties, which are currently not well-documented. chemsrc.comnih.gov Subsequent research could explore its utility in synthetic applications, such as radical-mediated cyclizations or cross-coupling reactions, to produce novel heterocyclic systems. nih.gov Furthermore, given the interest in related propanamides as bioactive agents, a logical progression would be to subject this compound to a battery of biological screens. Such studies would establish a baseline of its bioactivity and determine whether the specific meta-substitution of the isopropyl group confers any advantageous properties, thus providing a clear direction for its potential application in medicinal chemistry or materials science.

Data Tables

Table 1: Physicochemical Properties of 2-Bromo-N-(isopropylphenyl)propanamide Isomers

Property This compound 2-Bromo-N-(2-isopropylphenyl)propanamide 2-Bromo-N-(4-isopropylphenyl)propanamide
CAS Number 1698224-27-9 chemsrc.com 67262-52-6 bldpharm.com 1211500-21-8 bldpharm.com
Molecular Formula C₁₂H₁₆BrNO chemsrc.com C₁₂H₁₆BrNO bldpharm.com C₁₂H₁₆BrNO bldpharm.com
Molecular Weight 270.17 g/mol chemsrc.com 270.17 g/mol bldpharm.com 270.17 g/mol bldpharm.com
Melting Point Not Available chemsrc.com Not Available Not Available
Boiling Point Not Available chemsrc.com Not Available Not Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(3-propan-2-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-8(2)10-5-4-6-11(7-10)14-12(15)9(3)13/h4-9H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQZERXPULYOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo N 3 Isopropylphenyl Propanamide and Analogues

Precursor Synthesis and Starting Material Preparation

The primary precursors for the synthesis of 2-bromo-N-(3-isopropylphenyl)propanamide are a substituted aniline (B41778), specifically 3-isopropylaniline (B1630885), and a reactive carboxylic acid derivative, 2-bromopropionyl halide.

3-Isopropylaniline is a key starting material for the synthesis of the target compound. One common method for its preparation is the reduction of 3-isopropylnitrobenzene. prepchem.com This reaction is typically carried out using iron powder in an acidic aqueous ethanol (B145695) solution. The mixture is heated to reflux, and after the reaction is complete, the product is made basic and purified by steam distillation followed by vacuum distillation. prepchem.com

Another significant industrial route to substituted anilines is through Friedel-Crafts alkylation. For instance, 3-isopropylaniline can be synthesized via a continuous-flow approach using meta-toluidine and isopropanol (B130326) with a solid acid catalyst.

Starting MaterialReagentsReaction ConditionsProductYield
3-IsopropylnitrobenzeneIron powder, Hydrochloric acid, 50% Aqueous ethanolReflux, followed by steam and vacuum distillation3-IsopropylanilineNot specified prepchem.com
meta-ToluidineIsopropanol, Sulfuric acid, Zirconium oxide-based solid acid catalystContinuous-flow3-IsopropylanilineNot specified

2-Bromopropionyl chloride is a vital reagent for introducing the 2-bromopropanoyl group. A common laboratory and industrial synthesis involves the reaction of propionic acid with thionyl chloride, followed by the addition of red phosphorus and bromine. google.com The final product is then purified by rectification. google.com This method is noted for its simplicity and the high purity of the resulting acyl halide. google.com

Alternatively, 2-bromopropionyl bromide can be prepared by reacting dry propionic acid with amorphous phosphorus and bromine. prepchem.com The mixture is warmed and then refluxed to complete the reaction, followed by distillation to yield the product. prepchem.com

Starting MaterialReagentsReaction ConditionsProductYield
Propionic acidThionyl chloride, Red phosphorus, BromineCooling, followed by reaction and rectification2-Bromopropionyl chlorideHigh purity google.com
Dry propionic acidAmorphous phosphorus, BromineWarming to 40-50°C, then reflux for 2 hours, followed by distillation2-Bromopropionyl bromide75-80% prepchem.com

Amide Bond Formation Strategies

The central step in the synthesis of this compound is the formation of the amide bond between 3-isopropylaniline and 2-bromopropionyl chloride.

The most straightforward method for forming the amide linkage is the direct reaction of 3-isopropylaniline with 2-bromopropionyl chloride. This type of acylation of an amine with an acyl chloride is a well-established and frequently used method for amide synthesis. researchgate.net The reaction is typically rapid and can be carried out in aprotic solvents in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. researchgate.net

The synthesis of the analogous compound, 2-bromo-N-(phenylmethyl)propanamide, is achieved through the reaction of 2-bromopropanoyl chloride with benzylamine. ontosight.ai This highlights the general applicability of this direct amidation approach.

While direct amidation with acyl chlorides is efficient, modern synthetic chemistry often seeks milder and more atom-economical catalytic methods. Catalytic direct amidation of carboxylic acids and amines is an area of intense research, with the primary byproduct being water. catalyticamidation.info Various catalysts, including those based on boron, can facilitate this transformation. Boronic acid catalysts, for example, are believed to activate the carboxylic acid for amidation. catalyticamidation.inforsc.org

Transition metal catalysts have also been developed for amide synthesis. For instance, palladium-catalyzed cross-coupling reactions of aryl halides and amides are effective for forming N-aryl amides. organic-chemistry.org Copper-based catalyst systems have also proven to be general and inexpensive for the amidation of aryl halides. organic-chemistry.org While these methods are not a direct route from an aniline and an acyl halide, they represent important catalytic strategies for forming similar amide bonds. More directly relevant are catalytic methods for the direct coupling of carboxylic acids and amines. For example, sulfated TiO2/SnO2 nanocomposites have been shown to be effective heterogeneous catalysts for the direct amidation of aniline and its derivatives with acetic acid. researchgate.net

Catalyst/ReagentSubstratesReaction TypeKey Features
Boronic acidsCarboxylic acids and aminesDirect catalytic amidationActivates the carboxylic acid. catalyticamidation.inforsc.org
Palladium complexesAryl halides and amidesCross-couplingGood functional group compatibility. organic-chemistry.org
Copper complexesAryl halides and amidesCross-couplingInexpensive and general. organic-chemistry.org
Sulfated TiO2/SnO2Anilines and carboxylic acidsHeterogeneous catalysisSolvent-free conditions. researchgate.net

Targeted Bromination Reactions

An alternative synthetic route involves the formation of N-(3-isopropylphenyl)propanamide first, followed by a targeted bromination at the α-position of the propanamide moiety. The synthesis of 2-bromo-N-(2-isopropylphenyl)propanamide, a structural isomer of the target compound, typically involves the bromination of N-(2-isopropylphenyl)propanamide with bromine in a suitable solvent like acetic acid or dichloromethane.

Recent advances in C-H functionalization offer more selective methods for bromination. For example, visible-light-mediated bromination of aliphatic C-H bonds using N-bromoamides as reagents has been developed. researchgate.net This radical-mediated process can exhibit high site selectivity. researchgate.net While this specific methodology is for C-H bonds, it showcases the trend towards developing highly selective bromination techniques that could potentially be adapted for specific substrates.

For aromatic systems, copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides with alkyl bromides has been demonstrated, highlighting the potential for metal-catalyzed site-selective bromination. beilstein-journals.org

Regioselective Aromatic Bromination on the Isopropylphenyl Moiety

Alternatively, synthesis can target the bromination of the aromatic ring. In this compound, the bromine is not on the aromatic ring, but understanding the regioselectivity of brominating the N-(3-isopropylphenyl)propanamide precursor is essential for synthesizing brominated analogues. The substitution pattern on the aromatic ring is governed by the directing effects of the existing substituents: the isopropyl group and the propanamide group.

The isopropyl group is an ortho-, para-directing activator due to hyperconjugation and weak inductive effects. The N-acyl group (propanamide) is also an ortho-, para-directing activator, though its activating strength is significantly attenuated because the nitrogen's lone pair is delocalized into the adjacent carbonyl group.

Given that the two groups are meta to each other, their directing effects reinforce each other at certain positions. The positions ortho to the isopropyl group are 2 and 4; the positions para is 6. The positions ortho to the amide group are 2 and 4; the position para is 6. Therefore, electrophilic aromatic substitution, such as bromination, is strongly directed to positions 2, 4, and 6. Steric hindrance from the bulky isopropyl group may disfavor substitution at position 2. This makes positions 4 and 6 the most likely sites for bromination.

Achieving high regioselectivity is a significant goal in synthetic chemistry. nih.govnih.gov The use of specific reagents and conditions can favor one isomer over others. For instance, N-bromosuccinimide (NBS) is often used for mild and selective bromination of activated aromatic rings. nih.govnih.gov Using NBS in polar solvents can enhance its electrophilicity and regioselectivity. nih.govwku.edu

Table 2: Regioselectivity in Aromatic Bromination of N-(3-isopropylphenyl)propanamide

Position Directing Influence Steric Hindrance Predicted Reactivity
2 Ortho to both groups High (from isopropyl) Low
4 Ortho to amide, Para to isopropyl Moderate High
5 Meta to both groups Low Very Low
6 Para to amide, Ortho to isopropyl Moderate High

Utilization of Diverse Brominating Reagents and Conditions

A wide array of brominating agents and reaction conditions can be employed for both alpha and aromatic bromination, each offering distinct advantages in terms of reactivity, selectivity, and mildness.

N-Bromosuccinimide (NBS) : NBS is one of the most versatile and commonly used reagents. organic-chemistry.org It serves as a source of electrophilic bromine for aromatic substitutions and can also participate in radical-based alpha-bromination of carbonyls. missouri.educommonorganicchemistry.com Its reactivity can be tuned by the choice of solvent and catalyst. For example, using NBS in acetonitrile (B52724) or with a silica (B1680970) gel support can lead to highly regioselective aromatic bromination. nih.govresearchgate.net

Elemental Bromine (Br₂) : Often used with a Lewis acid catalyst for aromatic bromination or with phosphorus tribromide (PBr₃) in the HVZ reaction for alpha-bromination of carboxylic acids. libretexts.org It is a powerful but less selective reagent, and its use involves handling a corrosive and toxic substance. arabjchem.org

Other N-bromo Reagents : Compounds like N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) have been developed as alternative brominating agents that can offer high yields and regioselectivity under mild conditions. organic-chemistry.org

Microwave Irradiation : This technique can significantly accelerate reaction rates. For instance, the α-bromination of carbonyl compounds with NBS and an acid catalyst like p-toluenesulfonic acid can be completed in minutes under microwave irradiation, offering a highly efficient method. arabjchem.org

Table 3: Comparison of Common Brominating Reagents

Reagent Typical Use Conditions Advantages Disadvantages
N-Bromosuccinimide (NBS) Aromatic & Alpha Bromination Acid/Radical Initiation, Photochemical Mild, selective, solid (easy to handle). missouri.eduorganic-chemistry.org Can be capricious depending on conditions. nih.gov
Elemental Bromine (Br₂) Aromatic & Alpha Bromination Lewis Acids (aromatic), PBr₃ (alpha) Powerful, inexpensive. Toxic, corrosive, often lacks selectivity. arabjchem.org
TBBDA / PBBS Aromatic Bromination Mild, catalyst-free High yields, regioselective, reusable byproducts. organic-chemistry.org Less common, may require synthesis.
Hexamethylenetetramine-bromine (HMTAB) Aromatic Bromination Stoichiometric, CH₂Cl₂ Efficient, regioselective (temperature-dependent). researchgate.net Stoichiometric use.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The alpha-carbon in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. The synthesis of a single enantiomer, which is often crucial for biological applications, can be achieved through asymmetric synthesis or by resolving a racemic mixture.

Application of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

In the context of synthesizing a specific enantiomer of this compound, one could start with propanoic acid and attach a chiral auxiliary, such as a chiral oxazolidinone or pseudoephedrine. wikipedia.orgnih.gov This forms a chiral amide derivative. Deprotonation of the α-carbon creates a stereochemically defined enolate, where one face is sterically shielded by the auxiliary. Subsequent reaction with an electrophilic bromine source (e.g., NBS) would occur preferentially on the less hindered face, leading to the formation of one diastereomer in excess. The final step involves cleaving the auxiliary to yield the desired enantiomerically enriched α-bromo acid, which can then be coupled with 3-isopropylaniline.

Table 4: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Class Typical Application Removal Method
Evans' Oxazolidinones Oxazolidinone Asymmetric alkylations, aldol (B89426) reactions. researchgate.net Acid/base hydrolysis, reduction.
Pseudoephedrine Amino Alcohol Asymmetric alkylation to form chiral carboxylic acids and ketones. wikipedia.orgnih.gov Acid hydrolysis. nih.gov
Camphorsultam Sultam Asymmetric Diels-Alder, alkylations. Hydrolysis, reduction.
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) Hydrazine Asymmetric alkylation of ketones/aldehydes. Ozonolysis.

Asymmetric Catalysis in Propanamide Synthesis

Asymmetric catalysis provides an alternative, more atom-economical approach to stereoselective synthesis. This method uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

For the synthesis of this compound, an organocatalytic approach to α-bromination could be employed. Chiral amines, such as derivatives of proline or diphenylpyrrolidine, have been shown to catalyze the enantioselective α-halogenation of aldehydes and ketones. rsc.orgresearchgate.net The mechanism involves the formation of a chiral enamine intermediate from the catalyst and the carbonyl substrate. This enamine then reacts with an electrophilic bromine source, with the chiral catalyst environment directing the attack to one face of the enamine, thus creating the stereocenter with high enantioselectivity. rsc.orgrsc.org While this has been demonstrated extensively for aldehydes and ketones, the principles could be adapted for propanamide derivatives.

Transition metal catalysis is another powerful tool. For instance, nickel-catalyzed cross-coupling reactions of racemic α-bromo amides with organozinc reagents in the presence of a chiral ligand, such as (i-Pr)-Pybox, have been used to generate enantiopure α-chiral amides. nih.govacs.org

Table 5: Catalytic Systems for Asymmetric α-Functionalization

Catalyst Type Example Catalyst Substrate Reaction Type
Organocatalyst Diphenylpyrrolidine derivatives Aldehydes, Ketones Enantioselective α-bromination. rsc.orgresearchgate.net
Organocatalyst Binaphthyl-based secondary amine Aldehydes Direct asymmetric bromination. rsc.org
Transition Metal Catalyst Nickel / Chiral Diamine Ligand α-Bromo Esters Asymmetric Hiyama cross-coupling. acs.org
Transition Metal Catalyst Nickel / (i-Pr)-Pybox Racemic α-Bromo Amides Negishi cross-coupling with organozinc reagents. nih.gov

Chromatographic Resolution Techniques

When a synthesis produces a racemic (1:1) mixture of enantiomers, they must be separated in a process called chiral resolution. wikipedia.org Chromatographic techniques are among the most powerful and widely used methods for this purpose. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) is a common technique. nih.govmdpi.com The method utilizes a chiral stationary phase (CSP), which is a solid support that has a single enantiomer of a chiral compound covalently bound to its surface. pharmacy180.com When the racemic mixture is passed through the column, the two enantiomers interact differently with the chiral surface. mdpi.com One enantiomer will form more stable, transient diastereomeric complexes with the CSP, causing it to move more slowly through the column, while the other enantiomer interacts less strongly and elutes faster. pharmacy180.com This difference in retention time allows for the separation and collection of the individual, pure enantiomers. mdpi.comnih.gov Chiral Gas Chromatography (GC) operates on a similar principle and is also used for the resolution of volatile compounds. nih.gov

Table 6: Principles of Chromatographic Resolution

Technique Key Component Principle of Separation Outcome
Chiral HPLC Chiral Stationary Phase (CSP) Differential diastereomeric interactions between enantiomers and the CSP, leading to different retention times. mdpi.comnih.gov Separation of enantiomers into distinct fractions.
Chiral GC Chiral Stationary Phase (CSP) Differential partitioning of volatile enantiomers between the mobile gas phase and the stationary chiral liquid phase. nih.gov Separation of volatile enantiomers.
Simulated Moving Bed (SMB) Chromatography Multiple columns with CSP A continuous process that simulates the counter-current movement of the solid phase, allowing for large-scale separation. mdpi.com Continuous separation of enantiomers on a preparative scale.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Bromo N 3 Isopropylphenyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as the cornerstone for elucidating the precise connectivity and spatial arrangement of atoms within the 2-Bromo-N-(3-isopropylphenyl)propanamide molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete map of the proton and carbon environments can be generated.

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the 3-isopropylphenyl ring, the methine and methyl protons of the isopropyl group, the protons of the 2-bromopropanamide (B1266602) moiety, and the amide proton.

The chemical shifts are influenced by the electronic effects of the substituents. The bromine atom, being electronegative, significantly deshields the adjacent methine proton (CH-Br), shifting its resonance downfield. The aromatic protons exhibit a complex splitting pattern due to their coupling with each other and with the isopropyl methine proton. The amide proton (N-H) typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH(CH₃)₂1.20 - 1.30d (doublet)~7.06H
-CH(CH₃)₂2.85 - 3.00sept (septet)~7.01H
-CH(Br)CH₃1.95 - 2.05d (doublet)~6.83H
-CH(Br)CH₃4.40 - 4.50q (quartet)~6.81H
Aromatic H7.00 - 7.60m (multiplet)-4H
N-H8.00 - 8.50br s (broad singlet)-1H

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the characterization of the aromatic ring, the isopropyl group, and the propanamide chain. The chemical shift of each carbon is dependent on its hybridization and its electronic environment.

The carbonyl carbon of the amide group is typically observed in the downfield region (165-175 ppm). The carbon atom attached to the bromine (C-Br) is shifted to a higher field compared to a similar carbon attached to an oxygen or nitrogen, but is still deshielded relative to an unsubstituted alkyl carbon. The aromatic carbons display a pattern of signals in the 120-150 ppm range, with the carbon bearing the isopropyl group showing a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH(CH₃)₂23 - 25
-CH(CH₃)₂33 - 35
-CH(Br)CH₃21 - 23
-CH(Br)CH₃45 - 50
Aromatic C115 - 130
Aromatic C-N137 - 140
Aromatic C-CH(CH₃)₂148 - 150
C=O168 - 172

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine and methyl protons of the isopropyl group, and between the methine and methyl protons of the 2-bromopropanamide moiety. It would also help in deciphering the coupling patterns within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps direct one-bond correlations between protons and their attached carbons (¹H-¹³C). This is crucial for assigning the chemical shifts of the carbon atoms based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is instrumental in establishing the connectivity between different functional groups. For instance, correlations would be expected from the amide N-H proton to the carbonyl carbon and to the aromatic carbons in the ortho and meta positions. Correlations from the isopropyl methine proton to the aromatic carbons would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are scalar coupled. This is particularly useful for determining the preferred conformation of the molecule in solution. For example, NOE correlations might be observed between the amide proton and the aromatic protons, or between the protons of the propanamide chain and the isopropyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure.

The most prominent features would be the absorptions associated with the secondary amide group. A sharp band corresponding to the N-H stretching vibration is expected around 3300 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) would appear as a strong absorption in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed around 1530-1550 cm⁻¹.

Other significant absorptions include the C-H stretching vibrations of the aromatic ring and the alkyl groups (2850-3100 cm⁻¹), and the characteristic C-Br stretching vibration, which is expected in the lower frequency region of the spectrum (500-600 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch~3300Medium-Sharp
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2970Medium-Strong
C=O Stretch (Amide I)1650 - 1680Strong
N-H Bend (Amide II)1530 - 1550Medium-Strong
Aromatic C=C Bending1450 - 1600Variable
C-N Stretch1200 - 1300Medium
C-Br Stretch500 - 600Medium-Strong

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing definitive confirmation of the compound's identity. For this compound (C₁₂H₁₆BrNO), the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will show two signals of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern observed in the mass spectrum can also support the proposed structure. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-Br bond, the loss of the isopropyl group, and the cleavage of the amide bond, leading to characteristic fragment ions.

Table 4: Predicted HRMS Data for this compound

IonFormulaCalculated m/zIsotopic Abundance
[M]⁺ (with ⁷⁹Br)C₁₂H₁₆⁷⁹BrNO270.0494~50.7%
[M+2]⁺ (with ⁸¹Br)C₁₂H₁₆⁸¹BrNO272.0473~49.3%

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features of a compound. wikipedia.org In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M+•) which can then undergo fragmentation into smaller, charged ions. chemguide.co.uklibretexts.org The resulting fragmentation pattern is a unique "fingerprint" that helps to confirm the molecule's structure. wikipedia.org

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. A key characteristic would be the isotopic pattern of bromine, with two peaks of nearly equal intensity for the molecular ion, [M]+• and [M+2]+•, corresponding to the 79Br and 81Br isotopes.

The fragmentation of the molecular ion is anticipated to proceed through several predictable pathways common to N-substituted bromoamides. libretexts.orgwhitman.edu These include alpha-cleavage adjacent to the carbonyl group, cleavage of the amide bond, and fragmentation initiated by the isopropyl and bromo substituents.

Key Expected Fragmentation Pathways:

Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent carbon bearing the bromine atom can break, leading to the formation of an acylium ion.

Amide Bond Cleavage: Scission of the C-N bond is a common fragmentation pathway for amides, resulting in ions corresponding to the N-(3-isopropylphenyl)amino group or the 2-bromopropionyl group.

Loss of Bromine: Cleavage of the C-Br bond would lead to a fragment with a mass corresponding to the loss of a bromine radical (79Br or 81Br).

Isopropyl Group Fragmentation: The isopropyl substituent on the phenyl ring can lose a methyl radical (•CH3), resulting in a fragment with a mass 15 units lower.

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions could potentially occur. miamioh.edu

The analysis of these characteristic fragments allows for the piece-by-piece reconstruction and confirmation of the compound's proposed structure.

Table 1: Hypothetical Fragmentation Pattern for this compound

Fragment Ion StructureProposed Formation PathwayHypothetical m/zNeutral Loss
[C12H16BrNO]+•Molecular Ion270/272-
[C9H12N]+•Cleavage of C-C bond next to carbonyl134C3H4BrO
[C3H4BrO]+Cleavage of amide C-N bond135/137C9H12N
[C12H16NO]+Loss of Bromine radical190Br
[C11H13BrNO]+•Loss of methyl radical from isopropyl group255/257CH3
[C6H5NHCO]+Rearrangement and cleavage120C6H11Br

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide data on molecular connectivity, single-crystal X-ray crystallography offers the most definitive insight into the three-dimensional arrangement of atoms and molecules in the solid state. researchgate.net This technique would provide precise data on bond lengths, bond angles, and torsion angles within the this compound molecule, confirming its conformation.

The process involves irradiating a single, high-quality crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of electrons within the crystal lattice. mdpi.com Analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

For N-aryl amides, crystallographic studies reveal important information about the planarity of the amide group and the relative orientations of the aromatic ring and the propanamide side chain. iucr.org Intermolecular interactions, such as hydrogen bonding (e.g., between the amide N-H and the carbonyl O of an adjacent molecule) and π-stacking of the aromatic rings, which dictate the crystal packing, can also be meticulously characterized. iucr.orgmdpi.com Such analyses have been performed on related N-aryl amide structures, revealing common packing motifs and conformational preferences. researchwithnj.com

Table 2: Typical Crystallographic Data Obtainable for this compound

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These parameters define the size and shape of the repeating unit of the crystal lattice.
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C-Br, C=O, C-N, C-C).
Bond Angles (°)Angles formed by three connected atoms (e.g., O=C-N, C-N-C).
Torsion Angles (°)Dihedral angles that describe the conformation around a specific bond.
Hydrogen Bonding ParametersDistances and angles that characterize intermolecular hydrogen bonds.

Purity Assessment Methodologies (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for determining the purity of a chemical compound and for separating it from impurities. tandfonline.com For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. nih.gov

In RP-HPLC, the compound is dissolved in a suitable solvent and injected into the system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. sigmaaldrich.com Less polar compounds, like the target molecule, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities.

A UV detector is commonly used for aromatic compounds, as the phenyl ring absorbs ultraviolet light at specific wavelengths. tandfonline.comresearchgate.net The purity of the sample is determined by comparing the area of the main peak corresponding to this compound with the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Conditions for Purity Assessment

ParameterTypical Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) tandfonline.comnih.gov
Mobile Phase Isocratic or gradient mixture of Acetonitrile (B52724) and Water (often with a modifier like acetic acid or a buffer) nih.gov
Flow Rate 1.0 mL/min tandfonline.comnih.gov
Detection UV Absorbance at a wavelength such as 254 nm sigmaaldrich.com
Column Temperature Ambient or controlled (e.g., 25-30 °C) tandfonline.comsigmaaldrich.com
Injection Volume 10-20 µL

Chemical Reactivity and Transformation Pathways of 2 Bromo N 3 Isopropylphenyl Propanamide

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in 2-Bromo-N-(3-isopropylphenyl)propanamide serves as a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a diverse array of functional groups at the α-position of the propanamide backbone. These reactions typically proceed via an S(_N)2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

Reactivity with Nitrogen-Based Nucleophiles

Nitrogen-containing nucleophiles, such as primary and secondary amines, readily react with α-bromo amides to form α-amino amides. nih.gov In the case of this compound, reaction with a primary or secondary amine would be expected to yield the corresponding N-substituted alaninamide derivative. For instance, the reaction with a generic secondary amine, R(_2)NH, would proceed as follows:

General Reaction: this compound + R(_2)NH → 2-(Dialkylamino)-N-(3-isopropylphenyl)propanamide + HBr

These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide byproduct, thereby driving the reaction to completion. libretexts.org The choice of solvent is also crucial, with polar apathetic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. The steric hindrance posed by the isopropyl group on the phenyl ring is not expected to significantly impede the approach of the nucleophile to the α-carbon.

Nucleophile (R₂NH)ProductPotential Reaction Conditions
Diethylamine2-(Diethylamino)-N-(3-isopropylphenyl)propanamideBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat
PiperidineN-(3-isopropylphenyl)-2-(piperidin-1-yl)propanamideBase (e.g., Triethylamine), Solvent (e.g., DMF), Room Temperature
Aniline (B41778)N-(3-isopropylphenyl)-2-(phenylamino)propanamideBase (e.g., NaHCO₃), Solvent (e.g., Ethanol), Reflux

This table presents hypothetical reaction data based on the general reactivity of α-bromo amides.

Reactivity with Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the bromine atom to form α-alkoxy or α-aryloxy amides, respectively. This transformation is analogous to the well-established Williamson ether synthesis. masterorganicchemistry.comwikipedia.org For example, the reaction with sodium methoxide (B1231860) would yield 2-methoxy-N-(3-isopropylphenyl)propanamide.

General Reaction: this compound + NaOR → 2-Alkoxy-N-(3-isopropylphenyl)propanamide + NaBr

The success of this reaction is contingent on the basicity and steric bulk of the alkoxide. While simple alkoxides like methoxide and ethoxide are expected to react efficiently, bulkier bases such as potassium tert-butoxide might favor elimination reactions, although this is less common for α-halo amides compared to simple alkyl halides.

Nucleophile (NaOR)ProductPotential Reaction Conditions
Sodium Methoxide2-Methoxy-N-(3-isopropylphenyl)propanamideSolvent (e.g., Methanol), Room Temperature
Sodium Ethoxide2-Ethoxy-N-(3-isopropylphenyl)propanamideSolvent (e.g., Ethanol), Reflux
Sodium PhenoxideN-(3-isopropylphenyl)-2-phenoxypropanamideSolvent (e.g., DMF), Heat

This table presents hypothetical reaction data based on the principles of Williamson ether synthesis.

Reactivity with Carbon-Based Nucleophiles

Carbon-based nucleophiles can also be employed to form new carbon-carbon bonds at the α-position. A common example is the reaction with cyanide ions, which produces α-cyano amides. chemguide.co.uk These products are valuable synthetic intermediates as the cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

General Reaction: this compound + KCN → 2-Cyano-N-(3-isopropylphenyl)propanamide + KBr

The reaction is typically performed in a polar aprotic solvent to enhance the nucleophilicity of the cyanide ion. Other carbon nucleophiles, such as enolates and organocuprates, could potentially be used for more complex carbon-carbon bond formations. masterorganicchemistry.com

NucleophileProductPotential Reaction Conditions
Potassium Cyanide2-Cyano-N-(3-isopropylphenyl)propanamideSolvent (e.g., DMSO), Heat
Diethyl Malonate (with base)Diethyl 2-(1-((3-isopropylphenyl)amino)-1-oxopropan-2-yl)malonateBase (e.g., NaH), Solvent (e.g., THF)

This table presents hypothetical reaction data based on known reactions of α-bromo amides with carbon nucleophiles.

Reduction Chemistry of the Bromine Atom and Amide Group

This compound can undergo reduction at two primary sites: the carbon-bromine bond and the amide carbonyl group. The choice of reducing agent and reaction conditions determines the outcome of the reduction.

Catalytic Hydrogenation Studies

Catalytic hydrogenation is a powerful technique for the reduction of various functional groups. u-tokyo.ac.jp For this compound, catalytic hydrogenation can potentially lead to two different products depending on the catalyst and conditions.

Debromination: Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source, the carbon-bromine bond can be selectively cleaved to yield N-(3-isopropylphenyl)propanamide. This process, known as hydrogenolysis, is a common method for removing halogen atoms.

Amide Reduction: More forcing conditions, often employing catalysts such as ruthenium or rhodium, and higher pressures and temperatures, are typically required to reduce the amide group to an amine. u-tokyo.ac.jpresearchgate.net In this case, the product would be N-(3-isopropylphenyl)propan-1-amine, assuming the bromine is also removed during the process.

CatalystHydrogen PressureTemperatureExpected Major Product
Pd/C1 atmRoom TemperatureN-(3-isopropylphenyl)propanamide
Ru complexHigh PressureHigh TemperatureN-(3-isopropylphenyl)propylamine
Rh/Al₂O₃High PressureHigh TemperatureN-(3-isopropylphenyl)propylamine

This table outlines expected outcomes based on general principles of catalytic hydrogenation.

Metal Hydride Reduction Mechanisms

Strong reducing agents, particularly metal hydrides, are commonly used for the reduction of amides. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing amides to amines. adichemistry.combyjus.commasterorganicchemistry.comlibretexts.org

The reaction of this compound with LiAlH₄ is expected to be non-selective, reducing both the amide carbonyl and the carbon-bromine bond. The likely product of this reaction would be N-(3-isopropylphenyl)propan-1-amine.

Mechanism Outline:

The hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon of the amide.

The resulting tetrahedral intermediate collapses, eliminating an aluminate species and forming an iminium ion.

A second hydride ion attacks the iminium carbon, yielding the final amine product after an aqueous workup.

Concurrently, the carbon-bromine bond is likely cleaved via nucleophilic attack by a hydride ion.

Reducing AgentSolventExpected Product
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)N-(3-isopropylphenyl)propylamine
Sodium Borohydride (B1222165) (NaBH₄)MethanolN-(3-isopropylphenyl)propanamide (selective debromination may occur)

This table summarizes the expected products from reduction with common metal hydrides. Sodium borohydride is generally not strong enough to reduce amides but can reduce α-halo ketones and may effect debromination.

Hydrolysis and Solvolysis of the Amide Linkage

The amide bond, while generally stable, is susceptible to cleavage through hydrolysis and solvolysis, particularly under acidic or basic conditions. This process breaks the amide linkage to yield a carboxylic acid and an amine.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of the amine to yield 2-bromopropanoic acid and the 3-isopropylanilinium ion. youtube.com The reaction is typically carried out by heating the amide in the presence of a strong acid like hydrochloric acid or sulfuric acid. chemguide.co.uk

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the amide undergoes hydrolysis via nucleophilic attack of a hydroxide ion on the carbonyl carbon. arkat-usa.org This step forms a tetrahedral intermediate which then collapses, expelling the amide anion. The amide anion is a strong base and subsequently deprotonates the newly formed carboxylic acid. The final products, after an acidic workup, are 2-bromopropanoic acid and 3-isopropylaniline (B1630885). The rate of alkaline hydrolysis is influenced by both steric and electronic factors. arkat-usa.org Generally, amides are less reactive towards hydrolysis than esters. libretexts.org

Solvolysis: Solvolysis is a more general term for reactions where the solvent acts as the nucleophile. vedantu.comwikipedia.org Besides water (hydrolysis), other solvents like alcohols (alcoholysis) can also cleave the amide bond, especially at elevated temperatures, leading to the formation of an ester (e.g., methyl 2-bromopropanoate (B1255678) in methanol) and 3-isopropylaniline. The mechanism is analogous to hydrolysis.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the rates can be inferred from studies on similar N-aryl amides. The kinetics of hydrolysis for amides with aryl groups have been studied, showing that reaction rates are influenced by factors such as temperature, solvent composition, and the electronic nature of substituents on the aryl ring. ekb.egresearchcommons.orgresearchcommons.org

ConditionCatalyst/ReagentPrimary ReactantsMajor ProductsGeneral Mechanism
AcidicH₃O⁺ (e.g., HCl, H₂SO₄), HeatAmide + Water2-Bromopropanoic Acid + 3-Isopropylanilinium IonProtonation of carbonyl, nucleophilic attack by water, formation of tetrahedral intermediate, elimination of protonated amine. youtube.com
BasicOH⁻ (e.g., NaOH), HeatAmide + Hydroxide IonSodium 2-Bromopropanoate + 3-IsopropylanilineNucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of amide anion. arkat-usa.org
AlcoholysisAlcohol (e.g., Methanol), Heat, Acid/Base CatalystAmide + AlcoholEster of 2-Bromopropanoic Acid + 3-IsopropylanilineSimilar to hydrolysis, with alcohol as the nucleophile. vedantu.com

Electrophilic Aromatic Substitution Reactions on the Isopropylphenyl Ring

The 3-isopropylphenyl ring of this compound is an aromatic system that can undergo electrophilic aromatic substitution (EAS). wikipedia.orgbyjus.com The regioselectivity of these reactions is governed by the directing effects of the two substituents already present on the ring: the isopropyl group and the N-propanamide group.

N-acylamino group (-NHCOR): This group is an activating, ortho-, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions, thus making them more susceptible to electrophilic attack. libretexts.orgrsc.org

Isopropyl group (-CH(CH₃)₂): This alkyl group is a weakly activating, ortho-, para-director due to inductive effects and hyperconjugation. libretexts.org

In this compound, the N-acylamino group is at position 1 and the isopropyl group is at position 3. The directing effects of these two groups must be considered together. The N-acylamino group strongly directs incoming electrophiles to positions 2, 4, and 6. The isopropyl group directs to positions 2, 4, and 6 relative to its own position (which are absolute positions 2, 4, and 5 on the ring).

The positions activated by both groups are 2 and 4. Position 6 is strongly activated by the N-acylamino group. Position 5 is only weakly activated by the isopropyl group. Therefore, electrophilic substitution is most likely to occur at positions 2, 4, and 6. Steric hindrance from the bulky isopropyl group might slightly disfavor substitution at position 2 compared to position 4. Position 6 is electronically activated and sterically accessible.

Examples of Potential EAS Reactions:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group onto the ring. researchgate.net Based on the directing effects, the major products would likely be 2-bromo-N-(3-isopropyl-4-nitrophenyl)propanamide and 2-bromo-N-(3-isopropyl-6-nitrophenyl)propanamide.

Halogenation: Treatment with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ would lead to bromination of the ring, yielding polyhalogenated products depending on the stoichiometry.

Friedel-Crafts Acylation/Alkylation: These reactions are generally not successful on rings substituted with an N-acylamino group because the nitrogen lone pair complexes with the Lewis acid catalyst, deactivating the ring. wikipedia.org

ReactionReagentsElectrophile (E⁺)Predicted Major Substitution PositionsRationale
NitrationHNO₃ / H₂SO₄NO₂⁺ (Nitronium ion)4, 6, and 2Combined ortho-, para-directing effects of the activating -NHCOR and -CH(CH₃)₂ groups. libretexts.orgpressbooks.pub
BrominationBr₂ / FeBr₃Br⁺ (complexed)4, 6, and 2Strong activation by the -NHCOR group favors substitution at its ortho and para positions.
SulfonationFuming H₂SO₄SO₃4, 6, and 2Similar directing effects as in nitration and halogenation.

Investigation of Rearrangement Reactions and Their Mechanisms

While specific rearrangement reactions of this compound itself are not well-documented, the structural motifs within the molecule suggest the theoretical possibility of certain intramolecular transformations under appropriate conditions or after conversion to suitable precursors. masterorganicchemistry.com

N-Fries Rearrangement: The Fries rearrangement typically involves the migration of an acyl group from a phenolic ester to the aryl ring. wikipedia.org A related reaction, the anionic N-Fries rearrangement, involves the migration of an N-acyl group in anilides. acs.orgthieme-connect.comnih.gov This reaction is typically induced by strong bases. For this compound, treatment with a strong base like an organolithium reagent could potentially lead to deprotonation and subsequent rearrangement of the 2-bromopropanoyl group to the ortho position (C2 or C6) of the N-acylamino group, yielding an amino ketone.

Beckmann Rearrangement: The Beckmann rearrangement is the transformation of an oxime into an amide. wikipedia.orgbyjus.commasterorganicchemistry.com While not a direct reaction of the parent amide, if the isopropylphenyl moiety were part of a ketoxime structure, it could undergo this rearrangement. For instance, a ketone precursor like 1-(3-aminophenyl)ethan-1-one could be acylated and then converted to its oxime. Acid-catalyzed rearrangement of this oxime would involve the migration of the aryl group to the nitrogen atom. organic-chemistry.org

Lossen Rearrangement: The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate. wikipedia.orgunacademy.comresearchgate.net If this compound were converted into a corresponding O-acyl hydroxamate, it could theoretically undergo a Lossen rearrangement upon heating or under basic conditions. This would result in the formation of an isocyanate, with the 3-isopropylphenyl group migrating to the nitrogen atom. rsc.org

It is important to note that these are plausible transformation pathways based on known organic reactions. wiley-vch.de The actual occurrence and outcome of these rearrangements for this specific substrate would require experimental verification to determine the feasibility, reaction conditions, and product distribution.

Computational and Theoretical Investigations of 2 Bromo N 3 Isopropylphenyl Propanamide

Quantum Chemical Calculations of Electronic Structure

No peer-reviewed articles or database entries were identified that specifically detail the quantum chemical calculations of the electronic structure of 2-Bromo-N-(3-isopropylphenyl)propanamide.

There are no available studies that have employed Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, or energetic properties of this compound.

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap for this compound are not present in the current scientific literature.

No research was found that details the calculation or analysis of the electrostatic potential surface of this compound to identify its electrophilic and nucleophilic regions.

Conformational Analysis and Molecular Dynamics Simulations

A thorough search did not yield any studies concerning the conformational analysis or molecular dynamics simulations of this compound. Therefore, information regarding its stable conformers, potential energy surfaces, or dynamic behavior is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been documented, numerous studies on its chemical analogues, such as N-aryl derivatives and other amide-containing compounds, demonstrate the utility of this approach. These studies can provide a blueprint for how a QSAR model for analogues of this compound could be developed to predict their biological activities.

A QSAR study on a series of 88 N-aryl derivatives with inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, utilized the genetic function approximation (GFA) technique. nih.govmdpi.com This study identified several key molecular descriptors that correlate with the biological activity of these compounds. The predictive ability of the derived QSAR models was found to be statistically significant. nih.govmdpi.com

The important descriptors identified in the study on N-aryl derivatives are presented in the table below.

DescriptorDescriptionImportance in QSAR Model
AlogP98 A measure of the compound's lipophilicity (water-octanol partition coefficient).Higher lipophilicity was correlated with increased biological activity.
Wiener Index A topological descriptor that reflects the branching of the molecular structure.Contributed significantly to the predictive power of the model.
Kappa-1-AM A molecular shape descriptor.Found to be an important determinant of the inhibitory activity.
Dipole-Mag The magnitude of the dipole moment of the molecule.Indicated the importance of electronic properties in ligand-receptor interactions.
CHI-1 A molecular connectivity index.Reflected the degree of branching and complexity of the molecule.

This table is based on findings from a QSAR study on N-aryl derivatives and illustrates the types of descriptors that could be relevant for analogues of this compound. nih.govmdpi.com

In another study focusing on biphenyl (B1667301) carboxamide analogues, a QSAR model was developed to predict their analgesic activity. medcraveonline.com This model, derived using multiple linear regression, also demonstrated good predictive power. Such models are invaluable in drug discovery as they allow for the virtual screening of large libraries of compounds and the rational design of new molecules with potentially enhanced biological activity, thereby reducing the time and cost associated with experimental testing. medcraveonline.com

For chemical analogues of this compound, a QSAR study would typically involve the following steps:

Data Set Selection: A series of structurally related analogues with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (topological, electronic, steric, etc.) would be calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive performance of the model would be rigorously assessed using internal and external validation techniques.

By applying such a QSAR approach to analogues of this compound, researchers could gain valuable insights into the structural features that are crucial for their biological effects and design new compounds with improved properties.

Derivatization and Application in Advanced Organic Synthesis

Utility of 2-Bromo-N-(3-isopropylphenyl)propanamide as a Synthetic Building Block

As a synthetic building block, this compound offers multiple avenues for molecular elaboration. The presence of the bromine atom at the α-position to the carbonyl group provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the amide functionality can influence the reactivity and stereochemistry of these transformations.

The bromine atom in this compound makes it a suitable electrophile for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis.

The Heck reaction , which typically involves the coupling of an unsaturated halide with an alkene, could potentially be applied to derivatives of this compound to introduce alkenyl groups. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product.

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While less common with α-bromo amides, recent advancements have demonstrated the feasibility of copper-catalyzed Sonogashira-type couplings of α-bromoamides with terminal alkynes, providing access to β,γ-alkynyl amides. nih.gov Such a transformation with this compound would yield novel propargyl amide derivatives.

The Suzuki reaction , which couples an organoboron compound with an organohalide, is another key transformation where this compound could serve as a substrate. This reaction is widely used for the formation of biaryl compounds and other carbon-carbon bonds. The reaction of this compound with various boronic acids or esters in the presence of a palladium catalyst and a base would lead to the corresponding α-aryl or α-vinyl propanamides.

Below is a table summarizing typical conditions for these cross-coupling reactions with analogous substrates.

Reaction Catalyst System Base Solvent Typical Substrates
Heck Pd(OAc)₂, PPh₃Et₃N, K₂CO₃DMF, MeCNAryl/Vinyl Halides, Alkenes
Sonogashira PdCl₂(PPh₃)₂, CuIEt₃N, PiperidineTHF, DMFAryl/Vinyl Halides, Terminal Alkynes
Suzuki Pd(PPh₃)₄, Pd(OAc)₂K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, WaterAryl/Vinyl Halides, Boronic Acids/Esters

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The structural features of this compound make it an attractive starting material for the synthesis of such ring systems. The α-bromo amide functionality can participate in various cyclization strategies.

For instance, intramolecular nucleophilic substitution, where a nucleophilic group elsewhere in the molecule displaces the bromide, can lead to the formation of lactams and other heterocyclic structures. Furthermore, multi-step sequences involving initial modification of the propanamide, followed by cyclization, can provide access to a wide array of nitrogen-containing heterocycles. The reaction of α-haloamides with various nucleophiles is a known route to precursors for heterocycles like oxazoles, thiazoles, and imidazoles.

The chiral center at the α-carbon of this compound presents an opportunity for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry. There are several strategies for generating chiral intermediates from this compound.

Asymmetric Synthesis: The synthesis of this compound can be designed to be asymmetric, for example, by using a chiral auxiliary or a chiral catalyst during the bromination step of the corresponding propanamide. This would directly yield an enantiomerically enriched product.

Chiral Resolution: A racemic mixture of this compound can be separated into its constituent enantiomers through chiral resolution. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated by techniques such as crystallization or chromatography.

Kinetic Resolution: In a kinetic resolution, one enantiomer of the racemic starting material reacts faster with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the other enantiomer. This is a common strategy for obtaining enantiomerically pure α-haloamides.

The resulting enantiomerically pure this compound can then be used in subsequent reactions to produce a wide range of chiral building blocks, such as chiral amino acids and their derivatives, with high stereochemical control.

Development of Novel Propanamide-Based Organic Ligands and Organocatalysts

The development of new ligands and organocatalysts is a continuous effort in the field of catalysis to improve reaction efficiency, selectivity, and scope. The propanamide scaffold of this compound can be functionalized to create novel molecules with potential applications in catalysis.

By replacing the bromine atom with a coordinating group, such as a phosphine, an amine, or a heterocyclic moiety, new ligands for transition metal catalysis can be synthesized. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the propanamide backbone and the N-aryl ring.

Furthermore, the propanamide structure itself can be incorporated into organocatalysts. For example, prolinamide derivatives have been successfully used as organocatalysts in a variety of asymmetric transformations. mdpi.com By derivatizing this compound, for instance, by introducing a proline moiety, new classes of organocatalysts could be developed for asymmetric synthesis.

Role as a Precursor for Diverse Chemical Compound Libraries

In modern drug discovery and materials science, the synthesis of large and diverse libraries of chemical compounds for high-throughput screening is a crucial step. This compound is an excellent starting point for the generation of such libraries through combinatorial chemistry and diversity-oriented synthesis.

The reactive bromine atom allows for the introduction of a wide variety of functional groups through nucleophilic substitution and cross-coupling reactions. By reacting this compound with a diverse set of nucleophiles (e.g., amines, thiols, alcohols) or organometallic reagents (e.g., boronic acids, alkynes), a large library of compounds with different substituents at the α-position can be rapidly generated.

Further diversification can be achieved by modifying the N-(3-isopropylphenyl) group or the amide functionality. This multi-directional approach to derivatization allows for the creation of a structurally diverse library of compounds from a single, readily accessible precursor. These libraries can then be screened for biological activity or desirable material properties.

Environmental Fate and Degradation Mechanisms

Adsorption, Desorption, and Leaching Behavior in Varied Soil Types

Currently, there is no published scientific literature that addresses these specific endpoints for 2-Bromo-N-(3-isopropylphenyl)propanamide. General information on the environmental behavior of related chemical classes, such as brominated compounds or N-substituted amides, exists. However, due to the strict requirement to focus solely on this compound, this general information cannot be used to accurately describe its specific environmental fate without direct experimental evidence.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline and content inclusions, such as data tables and detailed research findings for this compound. Further scientific investigation and publication of research specific to this compound are necessary to populate these knowledge gaps.

Future Perspectives and Emerging Research Directions for 2 Bromo N 3 Isopropylphenyl Propanamide

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of N-aryl/heteryl acetoacetamides and related amide structures is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. frontiersin.orgnih.govresearchgate.net Future research on 2-Bromo-N-(3-isopropylphenyl)propanamide is expected to focus on developing eco-friendly synthetic protocols that are both economically and environmentally viable. organic-chemistry.orgiscientific.orgresearchgate.net

Key areas of innovation include:

Solvent-Free and Aqueous Media Reactions: A significant push is being made to replace traditional, often toxic, organic solvents. imist.ma Research into conducting the synthesis of this compound in water or under solvent-free conditions is a promising avenue. researchgate.net These methods not only reduce environmental pollution but can also simplify product isolation. frontiersin.orgimist.ma

Catalytic Amidation: Traditional amide synthesis often requires stoichiometric activating agents, which generate significant waste. catalyticamidation.info The development of catalytic direct amidation reactions, using catalysts based on elements like boron or cerium, presents a more atom-economical alternative where the only byproduct is water. catalyticamidation.inforesearchgate.netmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net Applying this technique to the synthesis of this compound could lead to dramatically shorter reaction times, higher yields, and purer products compared to conventional heating methods. researchgate.netnih.gov

Table 1: Comparison of Green Synthesis Strategies for Amide Formation
StrategyTraditional Method CounterpartKey AdvantagesPotential for this compound
Catalytic AmidationStoichiometric Coupling ReagentsHigh atom economy, reduced waste (water is the only byproduct) catalyticamidation.infoDevelopment of specific catalysts for the direct reaction of 2-bromopropanoic acid and 3-isopropylaniline (B1630885).
Microwave-Assisted SynthesisConventional Reflux/HeatingRapid reaction times (minutes vs. hours), improved yields, energy efficiency researchgate.netOptimization of microwave parameters (power, time) for efficient and clean synthesis.
Solvent-Free or Aqueous SynthesisUse of Volatile Organic Solvents (e.g., Benzene (B151609), THF)Eliminates hazardous solvent use, simplifies workup, lower environmental impact frontiersin.orgorganic-chemistry.orgimist.maExploring the feasibility of the reaction in water or by grinding reactants together without solvent.

Integration into Materials Science and Polymer Chemistry Research

The molecular structure of this compound, featuring a reactive bromine atom and a stable amide linkage, makes it a valuable building block for materials science and polymer chemistry. The bromine atom can serve as a handle for initiating polymerization or for post-polymerization modification.

Emerging research in this area includes:

Functional Polymer Synthesis: The compound can be used as a functional monomer or initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This would allow for the creation of well-defined polymers with pendant isopropylphenyl groups, potentially influencing properties like solubility and thermal stability.

Post-Polymerization Modification: The bromine atom can be substituted via various nucleophilic substitution reactions. This allows for the grafting of this compound onto existing polymer backbones, a process known as post-polymerization functionalization. mdpi.comnih.gov This strategy can be used to impart new functionalities to commodity polymers or to create surfaces with specific chemical properties. nih.gov For example, it could be used to modify the surface of biodegradable polyesters for biomedical applications. mdpi.com

High-Throughput Synthesis and Screening for Novel Derivatives

Modern drug and materials discovery heavily relies on the rapid synthesis and evaluation of large numbers of compounds. nih.gov High-throughput synthesis and screening (HTS) methodologies are being developed to accelerate this process. enamine.neteurekaselect.com

Future directions for this compound include:

Automated Parallel Synthesis: Utilizing automated synthesis platforms can enable the rapid creation of a library of derivatives. researchgate.netsemanticscholar.orgamidetech.com By varying the aniline (B41778) or acyl bromide components, hundreds or thousands of analogues could be produced in a short period. This approach is crucial for efficiently exploring the structure-activity relationship (SAR) of this class of compounds. researchgate.net

Miniaturization and Screening: Synthesis can be performed on a nanomole scale in microplates, and the resulting crude reaction mixtures can be directly screened for biological activity or material properties. nih.govprf.org This "make-to-measure" approach minimizes waste and accelerates the discovery timeline. prf.org Techniques like differential scanning fluorimetry (DSF) or mass spectrometry can be used for rapid screening. nih.gov

Table 2: High-Throughput Methodologies for Derivative Discovery
MethodologyDescriptionApplication to this compound Derivatives
Automated Parallel SynthesisUse of robotic systems to perform multiple reactions simultaneously in a standardized format, often using pre-packed reagents. researchgate.netRapidly generate a library by reacting various substituted anilines with 2-bromopropionyl chloride.
Acoustic Dispensing TechnologyUses sound waves to transfer nanoliter volumes of reagents, allowing for highly miniaturized reactions. nih.govSynthesize thousands of derivatives in a 1536-well plate format for subsequent screening.
High-Throughput Screening (HTS)Automated testing of large compound libraries for a specific biological or chemical activity. nih.govenamine.netScreen the synthesized library for herbicidal, antifungal, or other bioactive properties.
Mass Spectrometry-Based ScreeningUtilizes techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) to rapidly analyze reaction outcomes and bioactivity. prf.orgDirectly analyze the products of miniaturized reactions and their interaction with biological targets.

Application of Advanced Analytical Techniques for Real-time Reaction Monitoring and Environmental Analysis

The development of advanced analytical techniques is crucial for both optimizing the synthesis of this compound and for monitoring its presence and fate in the environment.

Real-time Reaction Monitoring: Techniques like benchtop Nuclear Magnetic Resonance (NMR) spectroscopy allow chemists to monitor reactions as they happen. magritek.com This provides valuable kinetic data that can be used to optimize reaction conditions, improve yield, and minimize waste, aligning with the principles of green chemistry. magritek.com

Environmental Trace Analysis: Given the structural similarity of this compound to herbicides like propanil (B472794), it is essential to have sensitive methods for its detection in environmental samples. researchgate.net Advanced chromatographic techniques coupled with mass spectrometry (e.g., HPLC-MS) can be used to identify and quantify the parent compound and its degradation products, such as 3-isopropylaniline, in soil and water. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Environmental Science

The potential use of this compound in agriculture or other applications necessitates a thorough understanding of its environmental impact. This requires a collaborative effort between organic chemists and environmental scientists.

Key research questions include:

Environmental Fate and Degradation: Studies are needed to determine the persistence of the compound in soil and water. Like the related herbicide propanil, it may be susceptible to microbial degradation, which often involves the hydrolysis of the amide bond to form 3-isopropylaniline and 2-bromopropanoic acid. researchgate.net Photolysis may also be a significant degradation pathway. researchgate.net

Ecotoxicology: It is crucial to assess the toxicity of the parent compound and its primary degradation products to non-target organisms, including aquatic life, soil microbes, and plants. researchgate.net The degradation product, 3-isopropylaniline, would be of particular interest, as substituted anilines can have significant environmental toxicity.

Designing for Degradation: A key principle of green chemistry is to design molecules that perform their intended function and then break down into harmless substances in the environment. nih.gov Future research could focus on modifying the structure of this compound to enhance its biodegradability without compromising its efficacy.

This interdisciplinary approach ensures that the development and application of new chemical compounds proceed in an environmentally responsible manner, balancing technological innovation with ecological stewardship.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-N-(3-isopropylphenyl)propanamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via bromination of the parent amide. A common approach involves reacting N-(3-isopropylphenyl)propanamide with bromine (Br₂) in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C. Stoichiometric control (1:1 molar ratio of substrate to Br₂) and inert atmosphere (N₂/Ar) minimize side reactions like over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
  • Optimization : Kinetic studies using in-situ FTIR or NMR can monitor bromine consumption. Elevated temperatures (30–40°C) may accelerate reactivity but require careful control to avoid decomposition. Continuous flow reactors improve scalability and reproducibility by maintaining precise temperature and mixing .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Polarized IR linear-dichroic (IR-LD) spectroscopy in nematic liquid crystals resolves molecular orientation and hydrogen-bonding patterns, particularly for amide C=O and N–H stretches .
  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ identify substituent effects:

  • The bromine atom deshields adjacent protons (δ ~4.3 ppm for CH₂Br).
  • The isopropyl group’s methyl protons appear as a septet (δ ~1.2–1.4 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₂H₁₅BrNO: theoretical 272.07 g/mol) and bromine isotopic patterns .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity and intermolecular interactions?

  • Crystallographic Analysis : Single-crystal X-ray diffraction (SHELXL ) reveals steric effects from the 3-isopropyl group, which forces the bromine atom into a gauche conformation relative to the amide carbonyl. This increases electrophilicity at the β-carbon, favoring nucleophilic substitution .
  • Intermolecular Interactions : Packing diagrams show C–H···O hydrogen bonds between the amide oxygen and adjacent aromatic protons, stabilizing the lattice. Van der Waals interactions between isopropyl groups create hydrophobic channels, influencing solubility .

Q. What methodologies are suitable for studying this compound’s enzyme inhibition or receptor-binding activity?

  • Kinetic Assays :

  • Fluorescence Polarization : Measure binding affinity to enzymes (e.g., kinases) by tagging the compound with a fluorophore and monitoring polarization changes upon target interaction.
  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) in cell-free systems (e.g., purified acetylcholinesterase) quantify inhibition potency. Use Michaelis-Menten kinetics to differentiate competitive vs. non-competitive mechanisms .
    • Molecular Docking : DFT-optimized structures (Gaussian 09) predict binding poses in protein active sites. The bromine atom’s electronegativity and steric bulk are critical for hydrophobic pocket penetration .

Q. How do substituent positional isomers (e.g., 2-isopropyl vs. 3-isopropyl) affect biological activity and chemical stability?

  • Comparative Studies :

  • Synthesis : Prepare isomers via regioselective bromination (e.g., directing groups or protecting strategies) .
  • Stability Tests : Accelerated degradation studies (40°C, 75% RH) show the 3-isopropyl derivative has higher hydrolytic stability due to reduced steric hindrance at the amide group.
  • Biological Activity : In vitro assays against cancer cell lines (e.g., MCF-7) reveal that the 3-isopropyl isomer has 2–3× higher cytotoxicity (IC₅₀ = 15 µM) than the 2-isopropyl analog, likely due to improved membrane permeability .

Methodological Notes

  • Contradictions : (excluded per guidelines) claims bromination occurs at room temperature, but suggests controlled low temperatures (0–5°C) reduce side reactions. Prioritize peer-reviewed synthesis protocols .
  • Data Gaps : Limited crystallographic data exist for the 3-isopropyl isomer. Cross-reference with analogous structures (e.g., 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide ) to infer properties.

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